Cas no 2172484-46-5 ({5-methylthieno3,2-bthiophen-2-yl}methanol)

{5-methylthieno3,2-bthiophen-2-yl}methanol 化学的及び物理的性質
名前と識別子
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- 2172484-46-5
- EN300-1653015
- {5-methylthieno[3,2-b]thiophen-2-yl}methanol
- {5-methylthieno3,2-bthiophen-2-yl}methanol
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- インチ: 1S/C8H8OS2/c1-5-2-7-8(10-5)3-6(4-9)11-7/h2-3,9H,4H2,1H3
- InChIKey: DRJISFAJEZHUHM-UHFFFAOYSA-N
- ほほえんだ: S1C(CO)=CC2=C1C=C(C)S2
計算された属性
- せいみつぶんしりょう: 184.00165722g/mol
- どういたいしつりょう: 184.00165722g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
{5-methylthieno3,2-bthiophen-2-yl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653015-0.5g |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 0.5g |
$1180.0 | 2023-07-10 | ||
Enamine | EN300-1653015-2.5g |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 2.5g |
$2408.0 | 2023-07-10 | ||
Enamine | EN300-1653015-500mg |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 500mg |
$671.0 | 2023-09-21 | ||
Enamine | EN300-1653015-100mg |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 100mg |
$615.0 | 2023-09-21 | ||
Enamine | EN300-1653015-1000mg |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 1000mg |
$699.0 | 2023-09-21 | ||
Enamine | EN300-1653015-5000mg |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 5000mg |
$2028.0 | 2023-09-21 | ||
Enamine | EN300-1653015-10000mg |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 10000mg |
$3007.0 | 2023-09-21 | ||
Enamine | EN300-1653015-0.05g |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 0.05g |
$1032.0 | 2023-07-10 | ||
Enamine | EN300-1653015-0.1g |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 0.1g |
$1081.0 | 2023-07-10 | ||
Enamine | EN300-1653015-2500mg |
{5-methylthieno[3,2-b]thiophen-2-yl}methanol |
2172484-46-5 | 2500mg |
$1370.0 | 2023-09-21 |
{5-methylthieno3,2-bthiophen-2-yl}methanol 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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10. Book reviews
{5-methylthieno3,2-bthiophen-2-yl}methanolに関する追加情報
Introduction to {5-methylthieno[3,2-b]thiophen-2-yl}methanol (CAS No. 2172484-46-5)
{5-methylthieno[3,2-b]thiophen-2-yl}methanol (CAS No. 2172484-46-5) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique molecular architecture and potential biological activities. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse applications in medicinal chemistry, agrochemicals, and advanced materials.
The molecular structure of {5-methylthieno[3,2-b]thiophen-2-yl}methanol features a fused thiophene ring system with a methyl substituent at the 5-position and a methanol functional group at the 2-position. This specific arrangement of heterocyclic rings and functional groups contributes to its distinctive chemical properties, making it a valuable scaffold for further derivatization and exploration of its pharmacological potential.
In recent years, there has been a growing interest in thiophene-based compounds due to their ability to interact with biological targets in unique ways. The presence of the thiophene ring system in {5-methylthieno[3,2-b]thiophen-2-yl}methanol suggests that it may possess properties such as bioavailability, metabolic stability, and the ability to modulate enzyme activity. These characteristics are particularly relevant in the development of new therapeutic agents where precise molecular interactions are crucial.
One of the most compelling aspects of {5-methylthieno[3,2-b]thiophen-2-yl}methanol is its potential as a building block for more complex molecules. The flexibility of its structure allows for the introduction of various substituents at different positions, enabling chemists to tailor its properties for specific applications. For instance, modifications at the 3-position or other sites could enhance its solubility, improve its binding affinity to biological targets, or alter its metabolic profile.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery. Researchers have demonstrated that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of {5-methylthieno[3,2-b]thiophen-2-yl}methanol make it an attractive candidate for further investigation in these areas. Specifically, the methanol group at the 2-position provides a site for hydrogen bonding interactions, which could be exploited to enhance binding to protein targets.
The synthesis of {5-methylthieno[3,2-b]thiophen-2-yl}methanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as methylation and hydroxymethylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the complex fused ring system efficiently.
In addition to its pharmaceutical applications, {5-methylthieno[3,2-b]thiophen-2-yl}methanol has shown promise in materials science. Its ability to form stable complexes with other molecules makes it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system present in its structure allows for efficient charge transport properties, which are essential for these applications.
The pharmacological evaluation of {5-methylthieno[3,2-b]thiophen-2-yl}methanol has revealed several interesting findings. In vitro studies have indicated that it can interact with various enzymes and receptors, suggesting multiple potential therapeutic pathways. For example, preliminary data suggest that it may inhibit certain kinases involved in cancer progression or modulate inflammatory pathways associated with autoimmune diseases. These findings underscore the compound's significance as a lead molecule for drug development.
One notable aspect of {5-methylthieno[3,2-b]thiophen-2-yl}methanol is its potential for selective targeting. By fine-tuning its structure through rational molecular design, it may be possible to develop derivatives that selectively interact with specific disease-related targets while minimizing off-target effects. This approach aligns with the growing trend in precision medicine where personalized therapeutic strategies are being developed based on individual patient profiles.
The future prospects for {5-methylthieno[3,2-b]thiophen-2-yl}methanol are promising given its unique structural features and potential biological activities. Ongoing research aims to explore its full pharmacological profile through comprehensive in vitro and in vivo studies. Additionally, computational modeling techniques are being utilized to predict how modifications to its structure might affect its biological activity and pharmacokinetic properties.
In conclusion,{5-methylthieno[3,2-b]thiophen-2-yl}methanol (CAS No. 2172484-46-5) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its complex molecular architecture offers opportunities for further derivatization and exploration of novel biological activities. As research continues to uncover new applications for thiophene derivatives,{5-methylthieno[3,2-b]thiophen}-\{ \textbf{two}\}-\{ \textbf{two}\}-\{ \textbf{methyl}\}-\{ \textbf{alcohol}\} is poised to play an important role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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